Home > Products > Screening Compounds P76395 > 1-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea
1-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea -

1-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea

Catalog Number: EVT-3986065
CAS Number:
Molecular Formula: C15H13F3N2O2
Molecular Weight: 310.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

    Compound Description: This compound acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. It holds potential application in developing medications for treating diseases mediated by VEGFR-2.

N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea

    Compound Description: The crystal structure of this compound reveals a thiourea core with a 2-(trifluoromethyl)phenyl group. Intra- and intermolecular hydrogen bonding patterns were observed.

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

    Compound Description: This benzanilide derivative exhibits concomitant dimorphism, with two forms identified – a triclinic (P1) form with Z′ = 2 and a monoclinic (Cc) form with Z′ = 4. Notably, both forms display simultaneous melting and solid-to-solid phase transitions at the same temperature.

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbon-yl)-N'-(4,6,dimethylpyrimidin-2-yl)thiourea

    Compound Description: This compound displays herbicidal activity. Its crystal structure reveals a thiourea group connected to a complex substituted furan ring system. Intermolecular interactions contribute to its three-dimensional structure.

5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines

    Compound Description: This series of oxadiazole derivatives were designed based on known anticancer and antioxidant agents. Several compounds demonstrated significant anticancer activity against melanoma, leukemia, and other cancer cell lines.

    Compound Description: This compound acts as a RAF kinase inhibitor with potential application in treating RAF kinase-mediated diseases, including cancer. The tosylate salt form is of particular interest.

    Compound Description: This benzamide derivative acts as a p300 histone acetyltransferase (HAT) enzyme activator, potentially playing a role in transcriptional regulation. It exhibits higher activity than its longer-chain analog, CTPB.

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

    Compound Description: Similar to CTB, this benzamide derivative also activates the p300 HAT enzyme, although it is less potent. It possesses a longer alkyl chain compared to CTB, which might influence its activity and binding.

    Compound Description: This compound, synthesized using a one-pot method, represents another example of an aryl urea derivative.

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

    Compound Description: This compound exhibits potent inhibitory activity against various receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors and platelet-derived growth factor receptors. It shows promise as an anticancer agent with significant tumor growth inhibition in preclinical models.

N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317)

    Compound Description: This benzenesulfonamide acts as an inverse agonist of retinoic acid receptor-related orphan receptors (RORs), particularly RORα and RORγ. It demonstrates potential for therapeutic intervention in metabolic and immune disorders.

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179)

    Compound Description: This compound acts as a selective serotonin 2A (5-HT2A) receptor inverse agonist, exhibiting antipsychotic-like effects. It demonstrates a favorable safety profile compared to typical antipsychotics.

N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea

    Compound Description: This compound undergoes regioselective lithiation at the nitrogen and ortho to the directing metalating group, allowing for further derivatization.

N-(4-methoxyphenyl)-3,6-dithiacyclohexene-1 2-dicarboximide

    Compound Description: The crystal structure of this compound reveals a dithiacyclohexene ring in a half-chair conformation. The imide and phenyl rings are planar, with a dihedral angle between them.

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562)

    Compound Description: This compound acts as a transient receptor potential vanilloid type 1 (TRPV1) modulator with antihyperalgesic effects. Importantly, it does not cause hyperthermia, a common side effect of TRPV1 antagonists.

S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides

    Compound Description: This series of compounds exhibits selective androgen receptor modulator (SARM) activity, with potential therapeutic applications in various conditions, including muscle wasting and osteoporosis.

S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)

    Compound Description: This non-steroidal SARM demonstrates tissue-selective androgenic and anabolic effects. Pharmacokinetic studies in rats indicate favorable absorption, distribution, and clearance properties.

4-nitro-3-(trifluoromethyl)phenylamine (FLU-1)

    Compound Description: This compound is a metabolite of flutamide, a nonsteroidal antiandrogen used to treat prostate cancer.

N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH)

    Compound Description: Identified as a metabolite of FLU-1, this compound is formed via N-oxidation by cytochrome P450 enzymes, particularly CYP3A4. Its role in flutamide's hepatotoxicity requires further investigation.

N(ω)-propyl-l-arginine (NPA)

    Compound Description: This compound selectively inhibits the neuronal nitric oxide synthase (nNOS) isoform. It acts as a reversible, slowly dissociating inhibitor, potentially affecting nitric oxide production in neurons.

S-ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (TFMPITU)

    Compound Description: Like NPA, this compound also acts as a selective nNOS inhibitor with similar kinetic properties, suggesting a potential role in modulating neuronal nitric oxide signaling.

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

    Compound Description: This pyrimidine derivative demonstrates potent and selective inhibitory activity against the BCR-ABL/SRC/p38 kinase, making it a promising candidate for chronic myeloid leukemia treatment. Its oral bioavailability and efficacy in preclinical models make it a potential drug candidate.

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

    Compound Description: This compound serves as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. It is metabolized in vivo to release the active anti-inflammatory compound.

3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives

    Compound Description: This series of compounds, incorporating various heterocyclic moieties, were evaluated for antioxidant and anticancer activities. Some derivatives exhibited significant antioxidant activity compared to ascorbic acid.

(S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

    Compound Description: This SARM demonstrates potential as a hormonal male contraceptive. It effectively suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels in male rats, leading to reversible infertility.

(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (GTx-024)

    Compound Description: This SARM is under investigation for treating muscle wasting disorders. It displays favorable pharmacokinetic properties in rats, including high oral bioavailability and moderate clearance.

(±)-5-[(2,4-Dioxothiazolidin-5-yl) methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide (MK-0767)

    Compound Description: This thiazolidinedione derivative acts as a dual agonist of peroxisome proliferator-activated receptors α and γ, with potential applications in treating type 2 diabetes.

N-[4-nitro-3-trifluoromethyl-phenyl] cyclopentadienyltricarbonyltechnetium carboxamide (NF(99m)Tc)

    Compound Description: This flutamide analog incorporates a technetium-99m complex for potential use as a SPECT imaging agent targeting the androgen receptor.

2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate

    Compound Description: The crystal structure of this pyrroloquinoline derivative reveals interesting hydrogen bonding patterns and planar arrangements of the ring systems.

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

    Compound Description: This series of sulfonamide derivatives showed promising urease inhibitory activity, surpassing the potency of the standard thiourea.

2-phenyl-4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole

    Compound Description: This thiazole derivative, incorporating a trifluoromethyl-substituted propenyl group, has been studied for its structural and conformational properties.

Properties

Product Name

1-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

InChI

InChI=1S/C15H13F3N2O2/c1-22-11-8-6-10(7-9-11)19-14(21)20-13-5-3-2-4-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,21)

InChI Key

UHQAOZKHUQIJKC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.